molecular formula C10H16N2O3 B1469702 7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 1425501-89-8

7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No.: B1469702
CAS No.: 1425501-89-8
M. Wt: 212.25 g/mol
InChI Key: SYWOTDSWXCGWCE-UHFFFAOYSA-N
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Description

7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a complex organic compound with the molecular formula C10H16N2O3 and a molecular weight of 212.25 . This compound is characterized by its unique hexahydropyrrolo[1,2-a]pyrazine structure, which includes a hydroxy group and an isopropyl substituent. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Biochemical Analysis

Biochemical Properties

7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or modulator . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme. This interaction can lead to changes in the enzyme’s activity, either enhancing or inhibiting its function.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell survival and growth. The compound’s impact on cellular metabolism includes the modulation of metabolic enzymes, which can affect the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonds and hydrophobic interactions . This binding can result in enzyme inhibition or activation, depending on the context. For instance, the compound may inhibit enzymes involved in reactive oxygen species (ROS) production, thereby reducing oxidative stress within the cell. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions but may degrade under others, leading to a loss of activity. Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged inhibition of specific enzymes or persistent alterations in gene expression. These temporal effects are essential for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as reducing oxidative stress or modulating immune responses . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes, while doses outside this range lead to diminished efficacy or increased toxicity. These findings highlight the importance of dosage optimization in the development of therapeutic applications for the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which facilitate its excretion. These metabolic pathways can influence the compound’s bioavailability and duration of action. Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its potential therapeutic applications and side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Once inside the cell, it can localize to various compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with cellular components. These localization patterns can influence the compound’s activity and function, as well as its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be found in the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. These localization patterns provide insights into the compound’s mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione typically involves a multi-step process. One common method includes the following steps :

    Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.

    Addition of Propargylamine: The acetylenes are then reacted with propargylamine to produce N-propargylenaminones.

    Intramolecular Cyclization: The propargylic derivatives undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the described synthetic route can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the pyrazine ring or other functional groups.

    Substitution: The isopropyl group can be substituted with other alkyl or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various alkyl halides or other electrophiles can be used in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could lead to different reduced forms of the pyrazine ring.

Scientific Research Applications

7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione has several applications in scientific research :

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential biological activity and can be used in studies related to enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is unique due to its specific combination of a hydroxy group and an isopropyl substituent on the hexahydropyrrolo[1,2-a]pyrazine ring

Properties

IUPAC Name

7-hydroxy-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-5(2)8-10(15)12-4-6(13)3-7(12)9(14)11-8/h5-8,13H,3-4H2,1-2H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWOTDSWXCGWCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N2CC(CC2C(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 2
7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 3
7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 4
7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 5
7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 6
7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

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